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Compound of Interest

Compound Name: Axl-IN-8

Cat. No.: B12398228 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the potent and orally bioavailable Axl

kinase inhibitor, UNC2025. The document details its chemical structure, inhibitory activity, and

a comprehensive synthesis pathway, making it a valuable resource for researchers in oncology

and drug discovery.

Chemical Structure and Properties
UNC2025 is a dual inhibitor of MER and FLT3 kinases, also exhibiting potent activity against

Axl.[1] Its chemical structure is presented below:

Chemical Name: N-(4-((2-(1-methyl-1H-pyrazol-4-yl)thieno[3,2-b]pyridin-7-yl)oxy)phenyl)-1-

phenylcyclopropanecarboxamide

Molecular Formula: C29H23N5O2S

Molecular Weight: 513.12 g/mol [1]

Inhibitory Activity
UNC2025 has been demonstrated to be a highly potent inhibitor of several kinases, with a

particular efficacy against the TAM (Tyro3, Axl, Mer) family and Flt3. The inhibitory

concentrations (IC50) are summarized in the table below.
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Target Kinase
IC50 (nM) - Biochemical
Assay

IC50 (nM) - Cell-Based
Assay

Mer 0.74[1] 2.7 (in 697 B-ALL cells)[2]

Flt3 0.8[1] 14 (in Molm-14 AML cells)[2]

Axl 1.6[3] 122[2]

Tyro3 - 301[2]

Data compiled from multiple sources.[1][2][3]

Axl Signaling Pathway
Axl is a receptor tyrosine kinase that, upon binding to its ligand Gas6, activates several

downstream signaling pathways crucial for cell proliferation, survival, and migration. UNC2025,

as a type I kinase inhibitor, competitively binds to the ATP-binding pocket of the Axl kinase

domain, thereby blocking its autophosphorylation and subsequent downstream signaling.
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Figure 1: Axl signaling pathway and the inhibitory action of UNC2025.

Synthesis Pathway of UNC2025
The synthesis of UNC2025 involves a multi-step process, which is outlined below. The detailed

experimental protocols are provided in the subsequent section.
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Reagent A

Reagent B

Reagent C

Reagent D

Reagent E

Starting Material 1
(2-chloro-7-fluorothieno[3,2-b]pyridine)

Intermediate 1
(2-(1-methyl-1H-pyrazol-4-yl)-7-fluorothieno[3,2-b]pyridine)

 Suzuki
Coupling

Starting Material 2
(1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)

Intermediate 3
(7-(4-aminophenoxy)-2-(1-methyl-1H-pyrazol-4-yl)thieno[3,2-b]pyridine)

 Nucleophilic
Aromatic

Substitution

Intermediate 2
(4-aminophenol)

UNC2025

 Amide
Coupling

Starting Material 3
(1-phenylcyclopropanecarbonyl chloride)
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Figure 2: Synthetic pathway for UNC2025.

Experimental Protocols
The following are detailed methodologies for the key steps in the synthesis of UNC2025, based

on the likely synthetic route.

Suzuki Coupling for Intermediate 1
Reaction: To a solution of 2-chloro-7-fluorothieno[3,2-b]pyridine (Starting Material 1) and 1-

methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (Starting Material 2) in a

suitable solvent (e.g., 1,4-dioxane/water mixture), a palladium catalyst (e.g., Pd(PPh3)4) and

a base (e.g., K2CO3) are added.
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Conditions: The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or

argon) at a specified temperature (e.g., 90 °C) for a defined period (e.g., 12 hours).

Work-up and Purification: After cooling, the reaction mixture is diluted with water and

extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are

washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under

reduced pressure. The crude product is then purified by column chromatography on silica gel

to yield Intermediate 1.

Nucleophilic Aromatic Substitution for Intermediate 3
Reaction: 4-aminophenol (Intermediate 2) is dissolved in a polar aprotic solvent (e.g., DMF

or DMSO), and a strong base (e.g., NaH) is added portion-wise at a low temperature (e.g., 0

°C). The mixture is stirred for a short period to allow for the formation of the phenoxide.

Conditions: A solution of Intermediate 1 in the same solvent is then added dropwise to the

reaction mixture. The reaction is allowed to warm to room temperature and stirred for several

hours until completion, as monitored by TLC.

Work-up and Purification: The reaction is quenched by the slow addition of water. The

resulting precipitate is collected by filtration, washed with water and a non-polar organic

solvent (e.g., diethyl ether or hexane), and dried under vacuum to afford Intermediate 3.

Amide Coupling to form UNC2025
Reaction: To a solution of Intermediate 3 in a suitable aprotic solvent (e.g., dichloromethane

or THF) and a non-nucleophilic base (e.g., pyridine or triethylamine), 1-

phenylcyclopropanecarbonyl chloride (Starting Material 3) is added dropwise at 0 °C.

Conditions: The reaction mixture is stirred at room temperature for several hours.

Work-up and Purification: The solvent is removed under reduced pressure, and the residue

is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is

washed sequentially with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution,

and brine. The organic phase is then dried over anhydrous sodium sulfate, filtered, and

concentrated. The crude product is purified by recrystallization or column chromatography to

yield the final product, UNC2025.
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Conclusion
UNC2025 is a potent Axl kinase inhibitor with a well-defined structure and a feasible synthetic

pathway. The data and protocols presented in this guide offer a valuable resource for

researchers engaged in the development of novel cancer therapeutics targeting the Axl

signaling pathway. Further investigation into the preclinical and clinical efficacy of UNC2025

and its analogs is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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